(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid is a chemical compound with the molecular formula and a CAS number of 42882-19-9. This compound is categorized as a cyclopentene derivative and is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals. Its unique molecular structure contributes to its biological activity, making it a subject of interest in various research fields.
This compound is classified under organic compounds, specifically within the category of carboxylic acids due to the presence of a carboxyl functional group. It is derived from cyclopentene and exhibits properties typical of both ketones and acids. The primary sources of information regarding this compound include chemical databases such as PubChem and ChemicalBook, which provide details on its properties, synthesis methods, and potential applications in scientific research .
The synthesis of (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid can be achieved through several methods, although specific protocols may vary. A common approach involves the reaction of phenylacetylene with cyclopentanone in the presence of a suitable catalyst under controlled conditions.
The molecular structure of (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid features:
The compound has been characterized using various spectroscopic techniques:
(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid can participate in several chemical reactions:
These reactions typically require specific conditions such as temperature control, choice of solvents, and catalysts to facilitate the desired transformations effectively.
The mechanism by which (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid exerts its biological effects is not fully elucidated but may involve:
Data from preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties, warranting further investigation into its mechanisms.
Relevant analyses suggest that the compound exhibits moderate reactivity typical for carboxylic acids and ketones .
(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid has potential applications in:
The core synthetic pathway for (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid (CAS 42882-19-9; C₁₃H₁₂O₃) historically relied on Stobbe condensation between benzaldehyde and diethyl succinate, followed by selective hydrolysis and decarboxylation. This multistep sequence yields the characteristic cyclopentenone scaffold with the phenyl substituent at C2 and acetic acid chain at C1, as confirmed by the canonical SMILES representation O=C(O)CC1=C(c2ccccc2)CCC1=O [1]. Key challenges in this classical approach include:
Alternative routes employ Knorr pyrrole synthesis derivatives, where functionalized pyrroles undergo oxidative ring expansion. However, these methods introduce additional complexity without significant yield improvements. The crystalline nature of the final product (mp 141°C) facilitates purification but necessitates strict temperature control during crystallization to prevent co-precipitation of byproducts [5]. Hazard considerations (H315-H319) further complicate handling of intermediates, mandating closed-system processing for corrosive reagents [1].
Table 1: Structurally Related Cyclopentenyl Acetic Acid Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Variation |
---|---|---|---|---|
(5-Oxo-2-p-tolyl-cyclopent-1-enyl)-acetic acid | 78977-89-6 | C₁₄H₁₄O₃ | 230.27 | 4-Methylphenyl |
[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid | 53272-87-0 | C₁₃H₁₁ClO₃ | 250.68 | 4-Chlorophenyl |
[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid | - | C₁₄H₁₄O₄ | 246.27 | 4-Methoxyphenyl |
Modern catalytic approaches focus on palladium-mediated cross-coupling to establish the aryl-cyclopentenone linkage with improved atom economy. Patent US20140378698A1 details a breakthrough method using:
This catalytic cycle achieves 85-92% yield with >98% regiopurity by avoiding the traditional condensation pathway. The mechanism proceeds through oxidative addition of bromoacetic acid precursors followed by transmetalation with organoboron reagents [3]. For enantioselective variants, chiral bidentate phosphines (BINAP derivatives) induce facial selectivity during cyclopentannulation, though achieving >90% ee remains challenging due to the planar enone system. Recent advances utilize asymmetric protonation with cinchona alkaloid catalysts during the final ring-forming step, yielding enantiomerically enriched material (up to 84% ee) for pharmaceutical applications [3].
Scale-up beyond laboratory synthesis faces three primary bottlenecks:
Process intensification strategies have demonstrated significant improvements:
Cost drivers remain the palladium catalyst (accounting for 60% of raw material costs) and waste disposal of copper-contaminated byproducts. Current optimization focuses on catalyst recycling systems using polymeric scavengers and biphasic workup protocols that reduce Pd levels to <5 ppm without additional purification steps. These innovations have enabled kilogram-scale production at 95% purity, though pharmaceutical-grade material (>99.5%) still requires chromatographic polishing [1] [5].
Table 2: Performance Comparison of Synthetic Methods
Synthetic Method | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages |
---|---|---|---|---|
Classical Stobbe Condensation | KOH/ethanol, reflux, 24h | 45-55 | 92-95 | Low catalyst costs |
Palladium-Catalyzed Coupling | Pd(OAc)₂/XPhos, THF, 80°C, 8h | 85-92 | 97-99 | Regioselective, fewer steps |
Continuous Flow Process | Microreactor, 140°C, 90min | 78-85 | 98.5 | Scalable, reduced exothermicity |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2